molecular formula C25H23NO5 B11677709 ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11677709
M. Wt: 417.5 g/mol
InChI Key: MOSOGUDZTXIRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a highly functionalized indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs. This compound, with its unique structure, holds potential interest in the field of medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Indole derivatives, including ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, undergo various chemical reactions such as:

    Oxidation: Indole derivatives can be oxidized to form different products, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Scientific Research Applications

ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways. The exact mechanism can vary depending on the specific application, but it generally involves the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:

The uniqueness of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-(2-methoxybenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H23NO5/c1-5-30-25(28)22-15(2)26(3)23-17-11-7-6-10-16(17)21(14-19(22)23)31-24(27)18-12-8-9-13-20(18)29-4/h6-14H,5H2,1-4H3

InChI Key

MOSOGUDZTXIRQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.